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molecular formula C10H12O2 B8497685 3-(3-Hydroxypropyl)benzaldehyde

3-(3-Hydroxypropyl)benzaldehyde

Cat. No. B8497685
M. Wt: 164.20 g/mol
InChI Key: HUHXDKJSGOWEIL-UHFFFAOYSA-N
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Patent
US08476265B2

Procedure details

Manganese dioxide (2.07 g) was added to a solution of 3-(3-(hydroxymethyl)phenyl)propan-1-ol [Aromatic Intermediate 18, step b] (0.40 g) in dichloromethane (20 mL) and the mixture stirred at ambient temperature for 18 hours. The mixture was filtered through Celite and concentrated in vacuo. The crude product was purified by flash silica chromatography, elution gradient 40%, 50% and 60% ethyl acetate in isohexane. Fractions containing the product were evaporated to dryness to afford the titled compound as a colourless oil. Yield 0.21 g.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.07 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][CH2:11][OH:12])[CH:6]=[CH:7][CH:8]=1>ClCCl.[O-2].[O-2].[Mn+4]>[OH:12][CH2:11][CH2:10][CH2:9][C:5]1[CH:4]=[C:3]([CH:8]=[CH:7][CH:6]=1)[CH:2]=[O:1] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
OCC=1C=C(C=CC1)CCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC=1C=C(C=CC1)CCCO
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
2.07 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at ambient temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash silica chromatography, elution gradient 40%, 50% and 60% ethyl acetate in isohexane
ADDITION
Type
ADDITION
Details
Fractions containing the product
CUSTOM
Type
CUSTOM
Details
were evaporated to dryness

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OCCCC=1C=C(C=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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